molecular formula C4H6ClN3O2S B3375922 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride CAS No. 1158781-57-7

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride

Cat. No.: B3375922
CAS No.: 1158781-57-7
M. Wt: 195.63
InChI Key: WHMMKSMJYCTHBR-UHFFFAOYSA-N
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Description

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of phase-transfer catalysts and controlled reaction conditions to enhance the efficiency of each step. The use of hydrogen peroxide in the hydrolysis step can significantly improve the yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride is unique due to its specific structure, which allows it to interact with various biological targets effectively. Its versatility in undergoing different chemical reactions also makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S.ClH/c5-4-7-6-2(10-4)1-3(8)9;/h1H2,(H2,5,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMMKSMJYCTHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158781-57-7
Record name 1,3,4-Thiadiazole-2-acetic acid, 5-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158781-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride
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2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride
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2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride
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2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride
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2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride
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2-(5-Amino-1,3,4-thiadiazol-2-yl)acetic acid hydrochloride

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